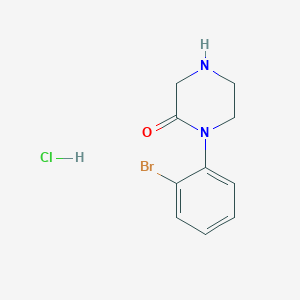

1-(2-Bromophenyl) piperazin-2-one HCl

Description

1-(2-Bromophenyl)piperazin-2-one hydrochloride (CAS: 885275-22-9) is a heterocyclic compound featuring a piperazinone core (a six-membered ring with two nitrogen atoms and a ketone group) substituted with a 2-bromophenyl moiety at the N1 position. Its molecular formula is C₁₀H₁₂BrClN₂O, with a molecular weight of 291.57 g/mol . The bromine atom at the ortho position of the phenyl ring contributes to its electronic and steric properties, influencing reactivity and biological interactions. This compound is of interest in medicinal chemistry, particularly in the design of cytotoxic agents and receptor-targeted molecules, as evidenced by its structural analogs in recent studies .

Properties

IUPAC Name |

1-(2-bromophenyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O.ClH/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIGSVULXLJQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=C2Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl) piperazin-2-one hydrochloride typically involves the reaction of 2-bromophenylamine with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of 1-(2-Bromophenyl) piperazin-2-one hydrochloride involves large-scale synthesis using advanced chemical reactors. The process includes the optimization of reaction parameters to achieve maximum efficiency and cost-effectiveness. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl) piperazin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols are used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted piperazine derivatives .

Scientific Research Applications

1-(2-Bromophenyl) piperazin-2-one hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biological processes and interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl) piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Piperazinone Derivatives

Piperazinone vs. Piperidine/Piperazine Derivatives

- Key Findings: The ketone in piperazinone enhances hydrogen-bonding interactions, improving docking scores in molecular modeling studies . Piperidine derivatives (e.g., 1-(4-bromophenyl)piperidine) are more lipophilic, favoring blood-brain barrier penetration, but lack the ketone’s polarity .

Substituent Effects on the Piperazinone Ring

Modifications to the piperazinone ring’s substituents alter bioactivity:

- Key Findings: Guanidine-substituted derivatives (e.g., compound 7g) showed the highest cytotoxicity, attributed to increased electron density at terminal atoms, enhancing interactions with cellular targets .

Physicochemical and Pharmacokinetic Properties

A comparison of key properties highlights trade-offs in drug-likeness:

- The HCl salt form improves solubility for ionic derivatives like 1-(2-bromophenyl)piperazin-2-one HCl .

Q & A

Q. What are the standard synthetic routes for 1-(2-Bromophenyl)piperazin-2-one HCl?

The compound is typically synthesized via alkylation and coupling reactions. For example:

- Alkylation : Reacting 2-bromophenyl precursors with piperazine derivatives under basic conditions to form intermediates.

- Coupling : Using reagents like EDCI or DCC to couple intermediates with appropriate carbonyl groups. Purification often involves recrystallization or chromatography .

Q. How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement using programs like SHELXL (for small molecules) ensures accurate bond lengths, angles, and torsional parameters. Hydrogen bonding and π-π stacking interactions are analyzed to confirm stability .

Q. What assays are used to screen its biological activity?

Basic screening includes:

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.

- Anticancer : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa). Dose-response curves are plotted to determine IC₅₀ values .

Q. Which analytical methods ensure purity and quantification?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- NMR : ¹H/¹³C spectra to confirm structural integrity (e.g., absence of unreacted precursors).

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (N₂/Ar) at -20°C. Desiccants like silica gel prevent hydrolysis. Avoid exposure to light due to potential photodegradation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalysis : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency.

- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions. Monitoring via TLC/GC-MS ensures reaction progression .

Q. What strategies address regioselectivity in bromophenyl substitution?

Q. How do salt forms (e.g., HCl) impact bioavailability?

- Solubility : HCl salts improve aqueous solubility at physiological pH.

- Stability : Salt forms reduce hygroscopicity, enhancing shelf life. Comparative studies using DSC/TGA assess thermal stability differences .

Q. What advanced techniques elucidate target-binding mechanisms?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd).

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry.

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with receptors .

Q. How to resolve contradictory data in decarboxylation side reactions?

- Mechanistic studies : Isotopic labeling (¹³C) tracks carboxylate intermediates.

- Acid/base optimization : Lower pH (<3) or weaker bases (NaHCO₃ vs. NaOH) suppress decarboxylation.

- In situ FTIR : Monitors CO₂ evolution to identify reaction thresholds .

Methodological Tables

Q. Table 1. Common Synthetic Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Decarboxylation of malonates | Use milder bases (e.g., NaHCO₃) | |

| Low coupling efficiency | Pd catalysis (e.g., Pd(OAc)₂) | |

| Regioselective bromination | Meta-directing substituents |

Q. Table 2. Key Analytical Parameters for Purity Assessment

| Method | Parameter | Optimal Value |

|---|---|---|

| HPLC | Retention time | 8.2 ± 0.3 min |

| ¹H NMR | Integration ratio | 1:1 (aromatic H) |

| HR-MS | Observed m/z | 289.9588 (calc.) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.